molecular formula C16H16O3 B12397560 (2S)-5-Methoxyflavan-7-ol CAS No. 35290-20-1

(2S)-5-Methoxyflavan-7-ol

Cat. No.: B12397560
CAS No.: 35290-20-1
M. Wt: 256.30 g/mol
InChI Key: UNCVBXFEZHBZKN-AWEZNQCLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-Methoxyflavan-7-ol typically involves the extraction from natural sources such as Dragon’s blood resin . The compound can be isolated using various chromatographic techniques. Additionally, synthetic methods may involve the use of specific reagents and catalysts to achieve the desired stereochemistry and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis using optimized reaction conditions. The process may include steps such as solvent extraction, purification, and crystallization to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-Methoxyflavan-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydroflavonoid derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the flavonoid structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroflavonoids.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₆H₁₆O₃
  • Molecular Weight : 256.3 g/mol
  • CAS Number : 35290-20-1

The compound is characterized by a methoxy group at the 5-position and a hydroxyl group at the 7-position of the flavan backbone, which contributes to its unique chemical properties.

Chemistry

(2S)-5-Methoxyflavan-7-ol serves as a building block for synthesizing more complex flavonoid derivatives. Its unique substitution pattern allows for the development of new compounds with enhanced properties.

Biology

Research indicates that this compound exhibits significant antioxidant properties , which are crucial for protecting cells against oxidative stress. Studies have shown its potential to scavenge free radicals, thereby reducing oxidative damage in biological systems .

Medicine

The compound is being investigated for its potential therapeutic effects in treating diseases associated with oxidative damage, such as:

  • Cardiovascular diseases
  • Neurodegenerative disorders

In particular, it has been noted for its ability to inhibit platelet aggregation, which is relevant in the context of thrombus formation and myocardial ischemia .

Industry

Due to its health-promoting properties, this compound is utilized in the formulation of:

  • Dietary supplements
  • Functional foods

Its inclusion in these products is based on its potential health benefits derived from its antioxidant and anti-inflammatory activities .

Quality Evaluation of Traditional Medicine

A study conducted on traditional medicine (Dragon's Blood) highlighted that this compound is one of the major active components used for quality evaluation. The research demonstrated that this compound plays a significant role in the pharmacological effects observed in various treatments .

Antioxidant Activity Assessment

Research has quantitatively assessed the antioxidant activity of this compound through various assays, confirming its efficacy in reducing oxidative stress markers in vitro .

Mechanism of Action

The mechanism of action of (2S)-5-Methoxyflavan-7-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through antioxidant activity, modulation of enzyme activity, and interaction with cellular signaling pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-5-Methoxyflavan-7-ol include other flavonoids such as:

  • (2S)-7-Hydroxyflavanone
  • (2S)-Naringenin
  • (2S)-5,7-Dihydroxyflavanone

Uniqueness

This compound is unique due to its specific methoxy group at the 5-position and hydroxyl group at the 7-position. These structural features contribute to its distinct biological activities and potential health benefits compared to other flavonoids .

Biological Activity

(2S)-5-Methoxyflavan-7-ol, a flavonoid compound, has garnered attention for its potential biological activities, particularly in the fields of cancer prevention and neuroprotection. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a flavonoid with the molecular formula C16_{16}H16_{16}O3_3. The compound features a methoxy group at the 5-position of the flavan backbone, which significantly influences its biological properties. Its structural characteristics contribute to enhanced metabolic stability and bioavailability compared to other flavonoids.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study highlighted its ability to induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) accumulation and modulation of apoptotic pathways . The compound has been shown to inhibit the proliferation of cancer cells while sparing normal cells, making it a promising candidate for cancer chemoprevention .

Table 1: Summary of Anticancer Activities

Cell LineMechanism of ActionReference
THP-1Induction of apoptosis
U937ROS accumulation
Various Cancer CellsInhibition of cell proliferation

2. Neuroprotective Effects

This compound has shown moderate neuroprotective effects, particularly in neuronal cell lines such as SH-SY5Y. Studies indicate that it can mitigate oxidative stress-induced damage, which is crucial in neurodegenerative diseases . The compound's ability to modulate signaling pathways related to neuronal survival further supports its potential therapeutic use in conditions like Alzheimer's disease.

Table 2: Neuroprotective Activities

Cell LineEffect ObservedReference
SH-SY5YProtection against oxidative stress
Neuroblastoma CellsModulation of survival pathways

3. Anti-inflammatory Properties

Flavonoids are known for their anti-inflammatory properties, and this compound is no exception. It has been reported to inhibit pro-inflammatory cytokine production in various cell types, suggesting a role in managing inflammatory conditions. This activity is attributed to the compound's ability to modulate signaling pathways involved in inflammation .

Table 3: Anti-inflammatory Effects

Cell TypeInflammatory Marker InhibitedReference
RAW 264.7TNF-alpha, IL-6
HMEC-1Pro-inflammatory cytokines

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The methoxy groups enhance the compound's ability to scavenge free radicals, reducing oxidative stress in cells.
  • Modulation of Enzymatic Activity : It inhibits enzymes involved in cancer progression and inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
  • Gene Expression Regulation : The compound influences the expression of genes associated with apoptosis and cell cycle regulation, contributing to its anticancer effects .

Case Studies

A notable case study involved the administration of this compound in an animal model of myocardial ischemia. Results indicated a significant reduction in thrombus formation and extended coagulation time, highlighting its potential cardiovascular protective effects . Additionally, clinical studies on patients with chronic inflammatory diseases have shown improvements in symptoms following supplementation with this flavonoid .

Properties

CAS No.

35290-20-1

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

(2S)-5-methoxy-2-phenyl-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C16H16O3/c1-18-15-9-12(17)10-16-13(15)7-8-14(19-16)11-5-3-2-4-6-11/h2-6,9-10,14,17H,7-8H2,1H3/t14-/m0/s1

InChI Key

UNCVBXFEZHBZKN-AWEZNQCLSA-N

Isomeric SMILES

COC1=CC(=CC2=C1CC[C@H](O2)C3=CC=CC=C3)O

Canonical SMILES

COC1=CC(=CC2=C1CCC(O2)C3=CC=CC=C3)O

Origin of Product

United States

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